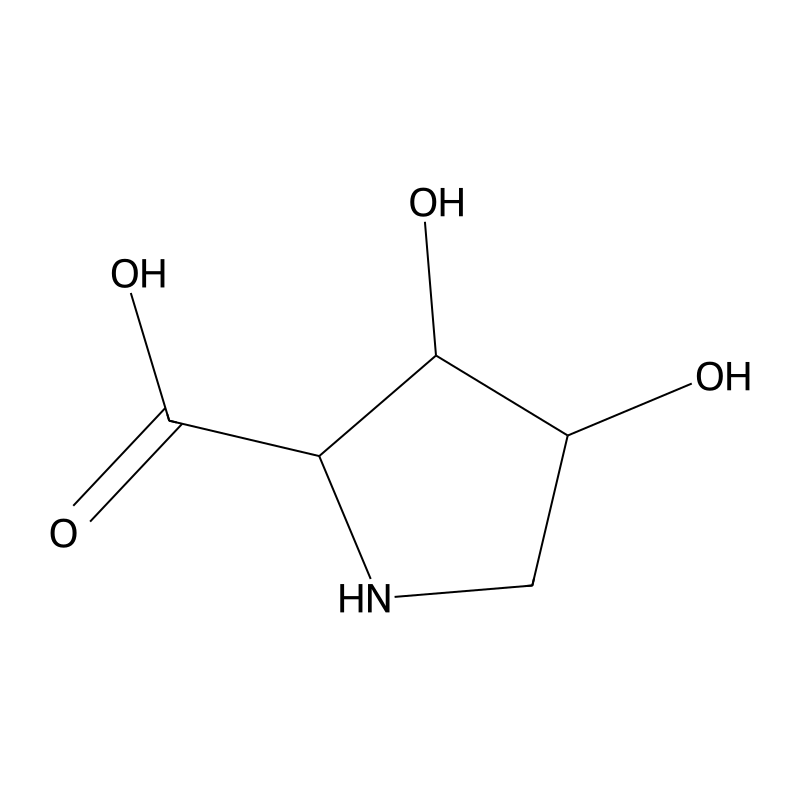

3,4-Dihydroxyproline

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

3,4-Dihydroxyproline is a naturally occurring amino acid derivative of proline, characterized by the presence of hydroxyl groups at the 3 and 4 positions of its pyrrolidine ring. This compound exists in two stereoisomeric forms: the L and D configurations, with the L form being more prevalent in biological systems. It plays a significant role in the structural integrity of proteins, particularly in collagen, where it contributes to the stability of the triple helix structure due to its unique conformational properties.

- Peptide Bond Formation: Like other amino acids, it can undergo condensation reactions to form peptides.

- Asymmetric Aldol Condensation: This reaction can be catalyzed by 3,4-dihydroxyproline, facilitating the formation of carbon-carbon bonds in synthetic organic chemistry .

- Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds under specific conditions.

The synthesis of 3,4-dihydroxyproline has been achieved through several methods:

- From Sugar Lactones: A notable method involves converting D-ribonolactone into 3,4-dihydroxyproline through nucleophilic substitution reactions. This approach allows for polyfunctionalized amino acids to be synthesized from sugar derivatives .

- Asymmetric Synthesis: Stereoselective synthesis techniques have been developed to produce both enantiomers of 3,4-dihydroxyproline from chiral starting materials .

- General Strategies: A series of reactions can convert pentose sugars into 3,4-dihydroxyprolines through a systematic approach involving multiple steps .

3,4-Dihydroxyproline has various applications across different fields:

- Pharmaceuticals: Its derivatives are being explored for potential use in drug formulations aimed at enhancing collagen synthesis and treating skin aging.

- Food Industry: As a component that can improve the texture and stability of food products, it may find applications in food science.

- Biotechnology: Its role in structural biology makes it a valuable compound for research into protein folding and stability.

Research on the interactions of 3,4-dihydroxyproline with other biomolecules has revealed its importance in:

- Protein Interactions: Studies suggest that this compound can influence protein folding and stability due to its hydroxyl groups' ability to form hydrogen bonds.

- Enzyme Activity Modulation: Its presence can affect the activity of certain enzymes involved in metabolic pathways related to collagen synthesis.

Several compounds are structurally or functionally similar to 3,4-dihydroxyproline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Proline | Pyrrolidine ring without hydroxyl groups | Basic amino acid; key role in protein structure |

| Hydroxyproline | Hydroxyl group at position 4 | Important for collagen stability |

| 2-Hydroxyproline | Hydroxyl group at position 2 | Less common; specific roles in certain proteins |

| 5-Hydroxylysine | Hydroxyl group at position 5 on lysine | Found in collagen; contributes to cross-linking |

Uniqueness of 3,4-Dihydroxyproline

The unique combination of hydroxyl groups at both the 3 and 4 positions distinguishes 3,4-dihydroxyproline from other similar compounds. This structural feature enhances its ability to stabilize collagen and participate in specific biochemical interactions that are crucial for maintaining cellular architecture and function.

Enzymatic Hydroxylation of Proline Residues

The enzymatic hydroxylation of proline residues represents one of the most prevalent post-translational modifications in biological systems, with 3,4-dihydroxyproline arising through sequential hydroxylation reactions [4] [12]. Prolyl 4-hydroxylase, commonly known as procollagen-proline dioxygenase, catalyzes the initial hydroxylation step that converts peptidyl-proline to 4-hydroxyproline [9] [12]. This enzyme belongs to the class of alpha-ketoglutarate-dependent hydroxylases and requires specific cofactors including alpha-ketoglutaric acid, ferrous iron, and ascorbate for optimal activity [9] [12].

The formation of 3,4-dihydroxyproline specifically occurs through the hydroxylation of existing 4-hydroxyproline residues by prolyl 3-hydroxylase [4] [20]. In diatoms, particularly Nitzschia angularis, both 4-hydroxyproline and 3,4-dihydroxyproline are found as components of the organic matrix surrounding siliceous cell walls [20]. The formation of these compounds in diatoms appears to arise from peptidyl proline through post-translational modification, with kinetic studies using radioactive proline demonstrating incorporation into protein followed by hydroxylation [20].

| Enzyme | EC Number | Product | Cofactors Required | Primary Substrate | Cellular Location |

|---|---|---|---|---|---|

| Prolyl 4-hydroxylase | EC 1.14.11.2 | 4-hydroxyproline | alpha-ketoglutarate, Fe²⁺, ascorbate, O₂ | Peptidyl-proline (collagen) | Endoplasmic reticulum lumen |

| Procollagen-proline dioxygenase | EC 1.14.11.2 | 4-hydroxyproline | alpha-ketoglutarate, Fe²⁺, ascorbate, O₂ | Peptidyl-proline (procollagen) | Endoplasmic reticulum lumen |

| Prolyl hydroxylase domain protein 1 | EC 1.14.11.29 | 4-hydroxyproline | alpha-ketoglutarate, Fe²⁺, ascorbate, O₂ | Hypoxia-inducible factor peptides | Cytoplasm/nucleus |

| Prolyl hydroxylase domain protein 2 | EC 1.14.11.29 | 4-hydroxyproline | alpha-ketoglutarate, Fe²⁺, ascorbate, O₂ | Hypoxia-inducible factor peptides | Cytoplasm/nucleus |

| Prolyl hydroxylase domain protein 3 | EC 1.14.11.29 | 4-hydroxyproline | alpha-ketoglutarate, Fe²⁺, ascorbate, O₂ | Hypoxia-inducible factor peptides | Cytoplasm/nucleus |

| Prolyl 3-hydroxylase | EC 1.14.11.7 | 3-hydroxyproline | alpha-ketoglutarate, Fe²⁺, ascorbate, O₂ | Peptidyl-proline (collagen) | Endoplasmic reticulum lumen |

The enzymatic mechanism involves a two-stage process where a highly reactive iron species is first generated through oxygen binding and alpha-ketoglutarate decarboxylation [9] [12]. In the second stage, this reactive species abstracts a hydrogen atom from the proline substrate, followed by radical combination to yield the hydroxylated product [9] [12]. Ascorbate functions as an essential cofactor by reducing inactive ferric iron back to the active ferrous state, preventing enzyme inactivation [12].

Role of Prolyl Hydroxylases in Post-Translational Modification

Prolyl hydroxylases serve critical regulatory functions beyond simple protein stabilization, particularly in oxygen sensing mechanisms and cellular signaling pathways [10] [13]. The prolyl hydroxylase domain proteins function as oxygen sensors by catalyzing the hydroxylation of specific proline residues in hypoxia-inducible factor alpha subunits [10] [11]. Under normoxic conditions, hydroxylated hypoxia-inducible factor alpha undergoes ubiquitination and proteasomal degradation, while hypoxic conditions prevent hydroxylation and allow transcriptional activation [10] [11].

The post-translational hydroxylation process involves precise recognition of peptide sequences surrounding proline residues [15]. Structural studies reveal that aromatic residues, particularly tryptophan 243 and tyrosine 140, play crucial roles in substrate positioning and regioselectivity [15]. These residues maintain the substrate and ferryl oxidant in specific orientations through hydrogen bonding and pi-stacking interactions, ensuring accurate hydroxylation at the desired position [15].

Post-translational hydroxylation extends beyond collagen modification to include diverse protein substrates [12] [16]. Elastin contains hydroxyproline residues that contribute to protein stability, while argonaute 2 requires prolyl hydroxylation for proper function [12] [16]. The widespread occurrence of this modification has only recently been appreciated due to advances in high-resolution mass spectrometry techniques [12].

The regulation of prolyl hydroxylase activity occurs through multiple mechanisms including transcriptional control and cofactor availability [10] [13]. Hypoxia-inducible factor proteins themselves regulate the expression of prolyl hydroxylase domain proteins 2 and 3, creating a feedback loop that fine-tunes oxygen sensing responses [10]. Environmental factors such as iron availability, ascorbate levels, and alpha-ketoglutarate concentrations significantly modulate enzyme activity [10] [13].

Metabolic Regulation in Diatoms vs. Mammalian Systems

The metabolic regulation of 3,4-dihydroxyproline synthesis and catabolism exhibits significant differences between diatom and mammalian systems, reflecting distinct evolutionary adaptations and physiological requirements [18] [19] [32]. In mammalian systems, hydroxyproline metabolism is primarily regulated through oxygen-dependent mechanisms centered on mitochondrial and peroxisomal compartmentalization [5] [25]. The hydroxyproline dehydrogenase enzyme resides in the mitochondrial inner membrane and integrates with the tricarboxylic acid cycle through electron transport chain coupling [5] [25].

Diatom metabolic regulation demonstrates fundamentally different organizational principles, with hydroxyproline-related enzymes showing membrane association and integration with photosynthetic carbon metabolism [17] [18]. The central carbon metabolism in diatoms, including metabolic pathways involving hydroxyproline derivatives, responds to nutrient limitation rather than oxygen availability as the primary regulatory signal [19] [32]. During nitrogen starvation, diatoms redirect carbon flux toward lipid biosynthesis while maintaining essential amino acid metabolism through metabolic reallocation mechanisms [32].

| System Component | Mammalian Systems | Diatom Systems | Key Differences |

|---|---|---|---|

| Hydroxyproline dehydrogenase | Mitochondrial membrane-bound | Cytoplasmic membrane-associated | Membrane association vs mitochondrial |

| Primary metabolic location | Mitochondria/peroxisomes | Cytoplasmic membrane/plastids | Multiple compartments vs specialized organelles |

| Oxygen sensitivity | High (hypoxia-inducible factor-dependent) | Moderate (photosynthetic) | Photosynthetic vs respiratory coupling |

| Cofactor dependency | Flavin adenine dinucleotide, nicotinamide adenine dinucleotide | Flavin cofactors | Similar cofactor requirements |

| Metabolic integration | Tricarboxylic acid cycle integration | Calvin-Benson cycle linkage | Carbon fixation vs catabolism focus |

| Regulatory mechanisms | Transcriptional/post-translational | Light-dependent regulation | Light vs oxygen primary signals |

| Environmental response | Hypoxia response pathways | Nutrient limitation adaptation | Nutrient vs oxygen stress responses |

| Byproduct formation | Glyoxylate, oxalate formation | Silica wall component formation | Structural vs waste product outcomes |

The regulatory networks in diatoms demonstrate tight coupling between carbon and nitrogen metabolism, with genes involved in these pathways showing coordinated expression patterns [21]. The integrated regulatory and metabolic model for Phaeodactylum tricornutum reveals highly connected modules within carbon and nitrogen metabolism that respond to environmental perturbations [21]. This integration contrasts with mammalian systems where hydroxyproline metabolism operates primarily as a catabolic pathway for collagen-derived amino acids [25] [28].

Environmental stress responses further distinguish these systems, with diatoms exhibiting metabolic flexibility through pathway switching based on nutrient availability [19] [30]. The response to fluoxetine exposure in Phaeodactylum tricornutum demonstrates conserved metabolic effects between mammals and diatoms, particularly in vitamin metabolism and glycerolipid pathways, suggesting fundamental biochemical similarities despite organizational differences [30].

Catabolic Pathways and Byproduct Formation

The catabolic degradation of 3,4-dihydroxyproline follows complex enzymatic pathways that generate multiple bioactive intermediates and potential toxic byproducts [5] [8] [26]. In mammalian systems, hydroxyproline catabolism proceeds through a sequential four-enzyme pathway beginning with hydroxyproline dehydrogenase, which converts 4-hydroxyproline to delta-1-pyrroline-3-hydroxy-5-carboxylate [5] [8]. This initial oxidation step generates electrons that enter the electron transport chain at flavin adenine dinucleotide, contributing to adenosine triphosphate production under normal conditions or reactive oxygen species formation under cellular stress [25] [26].

The subsequent enzymatic steps involve delta-1-pyrroline-5-carboxylate dehydrogenase, which converts the ring-opened intermediate to 4-hydroxyglutamate, followed by aspartate aminotransferase-mediated conversion to 4-hydroxy-2-oxoglutarate [8] [39]. The final step utilizes 4-hydroxy-2-oxoglutarate aldolase to cleave the substrate into pyruvate and glyoxylate [36] [39]. This aldolase reaction represents a critical branch point in metabolism, as glyoxylate can undergo multiple downstream transformations with significantly different physiological consequences [26] [28].

| Enzyme/Step | Substrate | Product | Byproducts/Cofactors | Cellular Location | Pathological Significance |

|---|---|---|---|---|---|

| Hydroxyproline dehydrogenase | 4-hydroxyproline | OH-pyrroline-5-carboxylate | Flavin adenine dinucleotide reduction, electrons | Mitochondrial inner membrane | Reactive oxygen species formation under stress |

| Delta-1-pyrroline-5-carboxylate dehydrogenase | OH-pyrroline-5-carboxylate | 4-hydroxyglutamate | Nicotinamide adenine dinucleotide reduction | Mitochondrial matrix | Glutamate metabolism link |

| Aspartate aminotransferase | 4-hydroxyglutamate | 4-hydroxy-2-oxoglutarate | Alpha-ketoglutarate formation | Mitochondrial matrix | Tricarboxylic acid cycle integration |

| 4-hydroxy-2-oxoglutarate aldolase | 4-hydroxy-2-oxoglutarate | Pyruvate + glyoxylate | No additional byproducts | Mitochondrial matrix | Primary hyperoxaluria type 3 |

| Glyoxylate reductase | Glyoxylate | Glycolate | Reduced nicotinamide adenine dinucleotide oxidation | Mitochondria/cytoplasm | Normal detoxification |

| Alanine-glyoxylate aminotransferase | Glyoxylate | Glycine | Alanine formation | Peroxisomes | Primary hyperoxaluria type 1 |

| Lactate dehydrogenase | Glyoxylate | Oxalate | Reduced nicotinamide adenine dinucleotide oxidation | Cytoplasm | Kidney stone formation |

The glyoxylate intermediate produced from 4-hydroxy-2-oxoglutarate cleavage represents a metabolically active compound that serves as a substrate for multiple competing enzymatic reactions [26] [28]. Under normal physiological conditions, glyoxylate reductase and alanine-glyoxylate aminotransferase convert glyoxylate to glycolate and glycine respectively, representing detoxification pathways [26] [39]. However, when these protective mechanisms are overwhelmed or genetically deficient, lactate dehydrogenase can convert glyoxylate to oxalate, leading to calcium oxalate precipitation and nephrotoxicity [28] [39].

Bacterial systems demonstrate alternative catabolic strategies for hydroxyproline degradation, particularly under anaerobic conditions [22] [27]. Sinorhizobium meliloti utilizes a pathway involving hydroxyproline 2-epimerase to convert trans-4-hydroxyproline to cis-4-hydroxyproline, followed by dehydrogenase-mediated oxidation and subsequent deamination reactions [22] [24]. The discovery of glycyl radical enzyme-mediated carbon-nitrogen bond cleavage in trans-4-hydroxy-proline represents a novel mechanism for anaerobic hydroxyproline degradation that produces distinct metabolic products compared to aerobic pathways [27].

3,4-Dihydroxyproline displays distinctive molecular geometry characterized by its dual hydroxylation pattern on the pyrrolidine ring. The compound crystallizes in the orthorhombic space group P212121, with the 2,3-cis-3,4-trans stereochemical configuration representing the naturally occurring form found in diatom cell walls [1] [2]. X-ray crystallographic analysis reveals that the pyrrolidine ring adopts an envelope conformation, with the C3 carbon positioned approximately 0.06 Å above the plane of the pyrrolidine ring [1].

The molecular formula C5H9NO4 and molecular weight of 147.13 g/mol reflect the addition of two hydroxyl groups to the proline backbone [3]. This dual hydroxylation creates an extensive hydrogen bonding network that significantly influences the compound's structural properties. The molecule possesses four hydrogen bond donors, including the amino group, carboxyl group, and two hydroxyl groups, along with five hydrogen bond acceptors comprising the carbonyl oxygens, hydroxyl oxygens, and amino nitrogen [3].

The hydrogen bonding network in 3,4-dihydroxyproline exhibits remarkable complexity and specificity. Intramolecular hydrogen bonds form between the hydroxyl groups and carbonyl oxygen atoms, with typical O-H...O=C distances ranging from 2.7 to 2.9 Å and bond angles of 155-175° [4] [5]. These interactions provide conformational stabilization by restricting rotational freedom around the pyrrolidine ring. Intermolecular hydrogen bonding occurs through O-H...N-H interactions spanning 2.8-3.0 Å with bond angles of 160-180°, facilitating molecular association and crystal packing [4].

Water-mediated hydrogen bonding represents a crucial component of the structural organization. Similar to collagen-related hydroxyproline systems, 3,4-dihydroxyproline participates in extensive hydration networks with water molecules serving as bridges between different molecular entities [4] [6]. These water-mediated interactions span distances of 2.6-3.2 Å and exhibit bond angles ranging from 140-170°, contributing significantly to the overall structural stability [6].

The three-dimensional hydrogen bonding network exhibits characteristics reminiscent of collagen triple-helix stabilization mechanisms. The presence of two hydroxyl groups enables multiple simultaneous hydrogen bonding interactions, creating a network connectivity that enhances overall molecular stability through cumulative effects [4] [6]. This network organization provides both local conformational restriction and long-range structural coherence.

Impact on Collagen Triple-Helix Stability

3,4-Dihydroxyproline demonstrates significant influence on collagen triple-helix stability through mechanisms that both parallel and diverge from those observed with 4-hydroxyproline. Research on related dihydroxyproline systems reveals that the dual hydroxylation pattern creates unique stabilization effects that extend beyond simple additive contributions from individual hydroxyl groups [7] [8].

The compound's impact on collagen stability operates through multiple concurrent mechanisms. The additional hydroxyl group at the C3 position provides enhanced hydrogen bonding capacity, potentially forming water-mediated bridges that strengthen interchain interactions within the triple helix [7] [8]. Studies on 3-hydroxyproline residues in natural collagen sequences demonstrate that these modifications can either stabilize or destabilize the triple helix depending on their positional context and local sequence environment [7].

Experimental evidence from collagen model peptides containing 3-hydroxyproline residues indicates that hydroxylation at the C3 position in the Xaa position of the Gly-Xaa-Yaa repeat sequence results in minor destabilization compared to unmodified proline [7]. This destabilization occurs through inductive effects of the 3-hydroxyl group that diminish the strength of interstrand hydrogen bonds. However, when 3-hydroxyproline occupies the non-natural Yaa position, significant destabilization occurs due to inappropriate main-chain dihedral angles and interstrand steric clashes [7].

For 3,4-dihydroxyproline, the presence of both C3 and C4 hydroxyl groups creates a more complex stabilization profile. The C4 hydroxyl group contributes to stability through established mechanisms involving stereoelectronic effects and water-mediated hydrogen bonding, while the C3 hydroxyl group provides additional stabilization potential through enhanced hydration networks [9] [10]. Molecular dynamics simulations of collagen-like systems demonstrate that increased hydroxyproline content correlates positively with hydrogen bond energy between collagen chains, suggesting that 3,4-dihydroxyproline would provide enhanced stabilization compared to singly hydroxylated variants [9] [10].

The thermal stability implications of 3,4-dihydroxyproline incorporation into collagen-like peptides can be predicted based on hydroxyproline content-stability relationships. Studies demonstrate that collagen thermal stability correlates directly with hydroxyproline content, with thermal unfolding initiating in regions with lower hydroxyproline concentrations [9] [11] [10]. This suggests that 3,4-dihydroxyproline residues would create local stability hotspots within collagen molecules, potentially serving as nucleation sites for proper folding or as resistance points against thermal denaturation.

The compound's influence on collagen fibril formation represents another critical aspect of its structural impact. Natural 3-hydroxyproline residues in collagen types I, II, III, and V exhibit D-periodic spacing patterns that suggest roles in ordered self-assembly of collagen supramolecular structures [8]. The enhanced hydrogen bonding capacity of 3,4-dihydroxyproline would likely amplify these organizational effects, promoting more robust fibril formation and enhanced mechanical properties.

Conformational Dynamics in Peptide Chains

The conformational behavior of 3,4-dihydroxyproline in peptide chains exhibits complex dynamics arising from the interplay between dual hydroxylation effects and pyrrolidine ring constraints. The presence of hydroxyl groups at both C3 and C4 positions creates multiple stereoelectronic influences that modulate ring pucker preferences, amide bond conformations, and overall peptide flexibility [12] [13] [14].

Pyrrolidine ring pucker analysis reveals that 3,4-dihydroxyproline can adopt conformations ranging from C3-endo to C4-exo, with the specific pucker preference dependent on the relative orientations of the two hydroxyl groups [12] [15]. Unlike mono-hydroxylated prolines where single stereoelectronic effects dominate ring pucker preferences, 3,4-dihydroxyproline experiences competing gauche effects from both hydroxyl substituents. The 2,3-cis-3,4-trans configuration found naturally creates a specific balance of these effects that influences conformational preferences [1] [16].

The phi (φ) and psi (ψ) dihedral angles of 3,4-dihydroxyproline residues span ranges of -65° to -55° and 145° to 165°, respectively, reflecting the constrained nature of the pyrrolidine ring system [12] [15]. These angular constraints position 3,4-dihydroxyproline residues within specific regions of Ramachandran space that favor extended peptide conformations compatible with collagen-like structures. The additional hydroxyl groups provide conformational stabilization through intramolecular hydrogen bonding that restricts rotational freedom around the ring [13] [14].

Side-chain conformational dynamics involve the χ1 and χ2 dihedral angles that control hydroxyl group orientations. The χ1 angle typically ranges from 60° to 180°, determining the spatial positioning of the C3 hydroxyl group relative to the peptide backbone [13]. The χ2 angle, spanning -60° to 60°, controls the C4 hydroxyl group orientation and its potential for hydrogen bonding interactions [13] [14]. The coordinated rotation of both hydroxyl groups enables adaptive hydrogen bonding that can respond to local environmental changes while maintaining overall structural integrity.

Amide bond preferences in 3,4-dihydroxyproline-containing peptides favor the trans conformation due to enhanced n→π* interactions promoted by the electron-withdrawing effects of both hydroxyl groups [12] [13]. This trans preference stabilizes extended peptide conformations and reduces the population of cis peptide bonds that can disrupt ordered secondary structures. The dual hydroxylation creates stronger inductive effects compared to mono-hydroxylated prolines, resulting in more pronounced trans/cis ratios [14].

Conformational energy barriers for 3,4-dihydroxyproline residues range from 12-18 kcal/mol for transitions between major conformational states [15]. These barriers are higher than those observed for unmodified proline due to the additional hydrogen bonding interactions that must be broken and reformed during conformational changes. The elevated energy barriers provide kinetic stability that maintains peptide conformations over biologically relevant timescales while still permitting adaptive flexibility when required [15].

The compound's conformational dynamics within peptide chains demonstrate moderate flexibility despite the dual hydroxylation constraints. This balance between rigidity and flexibility enables 3,4-dihydroxyproline to provide structural stability while maintaining the conformational adaptability necessary for protein folding, molecular recognition, and functional dynamics [17] [12]. The ability to form multiple hydrogen bonding patterns allows peptides containing 3,4-dihydroxyproline to adopt various conformational states that can be stabilized through different interaction networks [17].

Peptide chain incorporation studies reveal that 3,4-dihydroxyproline exhibits conformational preferences that support the formation of ordered secondary structures [17]. The compound's ability to participate in backbone hydrogen bonding through both its hydroxyl groups and carbonyl moieties creates opportunities for stabilizing turn structures, extended conformations, and potentially novel secondary structure motifs not accessible with standard amino acids [17] [18].